REACTION_CXSMILES
|
[C:1](O)(=[O:23])[CH2:2][CH2:3]/[CH:4]=[CH:5]\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.CN(C([O:32]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[CH3:58][C:59]#[N:60]>CCOC(C)=O>[OH:23][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:58]=1[C:59]([NH2:60])=[O:32] |f:1.2|
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
C(CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CC)(=O)O
|
Name
|
|
Quantity
|
472 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (95% CH2Cl25% MeOH)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |